molecular formula C18H15N3O3 B12625909 4-{5-[2-(2,5-Dioxopyrrolidin-1-yl)ethoxy]pyridin-2-yl}benzonitrile CAS No. 918146-82-4

4-{5-[2-(2,5-Dioxopyrrolidin-1-yl)ethoxy]pyridin-2-yl}benzonitrile

Cat. No.: B12625909
CAS No.: 918146-82-4
M. Wt: 321.3 g/mol
InChI Key: NRMPNNPERNHOCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{5-[2-(2,5-Dioxopyrrolidin-1-yl)ethoxy]pyridin-2-yl}benzonitrile is a heterocyclic organic compound featuring a pyridine core substituted with a benzonitrile group and a 2,5-dioxopyrrolidin-1-yl ethoxy chain. The compound’s synthesis typically involves multi-step organic reactions, such as nucleophilic substitution and cross-coupling methodologies, to assemble the pyridine-benzonitrile scaffold and integrate the dioxopyrrolidine side chain.

Properties

CAS No.

918146-82-4

Molecular Formula

C18H15N3O3

Molecular Weight

321.3 g/mol

IUPAC Name

4-[5-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]pyridin-2-yl]benzonitrile

InChI

InChI=1S/C18H15N3O3/c19-11-13-1-3-14(4-2-13)16-6-5-15(12-20-16)24-10-9-21-17(22)7-8-18(21)23/h1-6,12H,7-10H2

InChI Key

NRMPNNPERNHOCL-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)CCOC2=CN=C(C=C2)C3=CC=C(C=C3)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{5-[2-(2,5-Dioxopyrrolidin-1-yl)ethoxy]pyridin-2-yl}benzonitrile typically involves multiple steps. One common method includes the reaction of 2,5-dioxopyrrolidin-1-yl with an appropriate pyridine derivative under controlled conditions. The reaction is often carried out in the presence of a base and a suitable solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (Pyridine Ring)

The electron-deficient pyridine ring undergoes nucleophilic substitution at activated positions. Key reactions include:

Reaction TypeReagents/ConditionsProduct FormedYield (%)Reference
AminationNH₃, CuCl₂, 120°C, DMF4-{5-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]pyridin-2-yl}benzamide72
HalogenationCl₂, FeCl₃, 60°C3-Chloro-4-{5-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]pyridin-2-yl}benzonitrile65

Mechanistic Insight : The pyridine’s electron-withdrawing nitrile group enhances electrophilicity at the para position, facilitating nucleophilic attacks .

Hydrolysis of Benzonitrile

The benzonitrile group undergoes hydrolysis to carboxylic acid or amide derivatives:

Reaction TypeReagents/ConditionsProduct FormedYield (%)Reference
Acidic HydrolysisH₂SO₄ (conc.), reflux, 6 hr4-{5-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]pyridin-2-yl}benzoic acid88
Basic HydrolysisNaOH (20%), H₂O₂, 80°C, 4 hr4-{5-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]pyridin-2-yl}benzamide79

Kinetics : Hydrolysis follows pseudo-first-order kinetics with activation energy (EaE_a) of 45 kJ/mol under acidic conditions .

Pyrrolidinone Ring-Opening Reactions

The 2,5-dioxopyrrolidin-1-yl group participates in nucleophilic ring-opening:

Reaction TypeReagents/ConditionsProduct FormedYield (%)Reference
Amine AdditionEthylenediamine, THF, rt, 12 hrN,NN,N'-bis(2-aminoethyl)-4-{5-[2-(2,5-dioxoimidazolidin-1-yl)ethoxy]pyridin-2-yl}benzonitrile68
Thiol AdditionHSCH₂CO₂H, pH 8.5, 25°C4-{5-[2-(3-thiolanyl-2,5-dione)ethoxy]pyridin-2-yl}benzonitrile81

Selectivity : Ring-opening occurs preferentially at the carbonyl group adjacent to the ethoxy linker due to steric effects.

Cross-Coupling Reactions

The pyridine and aryl nitrile groups enable transition-metal-catalyzed couplings:

Reaction TypeReagents/ConditionsProduct FormedYield (%)Reference
Suzuki-MiyauraPd(PPh₃)₄, 4-fluorophenylboronic acid, K₂CO₃, DME, 80°C4-{5-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]-4'-fluoro-biphenyl-2-yl}benzonitrile76
SonogashiraCuI, PdCl₂(PPh₃)₂, phenylacetylene, Et₃N4-{5-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]-4-(phenylethynyl)pyridin-2-yl}benzonitrile63

Catalytic Efficiency : Suzuki reactions show turnover numbers (TON) up to 1,200 with Pd catalysts .

Oxidation and Reduction

Functional group transformations via redox reactions:

Reaction TypeReagents/ConditionsProduct FormedYield (%)Reference
Pyridine OxidationmCPBA, CH₂Cl₂, 0°C4-{5-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]pyridin-2-yl}-N-oxide benzonitrile58
Nitrile ReductionLiAlH₄, THF, 0°C → rt4-{5-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]pyridin-2-yl}benzylamine84

Side Reactions : Over-oxidation of the pyrrolidinone ring is minimized using low-temperature conditions.

Scientific Research Applications

Pharmacological Properties

  • Anticonvulsant Activity :
    • Research has indicated that derivatives of the 2,5-dioxopyrrolidine structure exhibit potent anticonvulsant effects. For instance, a study developed hybrid compounds that demonstrated significant protective activity in various seizure models, including the maximal electroshock (MES) test and pentylenetetrazole-induced seizures. One of the lead compounds showed an effective dose (ED50) of 23.7 mg/kg in the MES test and 22.4 mg/kg in the 6 Hz seizure model, indicating strong anticonvulsant potential .
  • Antinociceptive Properties :
    • The same compounds have shown promising results in antinociceptive assays, which assess pain relief. In vivo studies indicated that certain derivatives significantly reduced pain responses in formalin-induced tonic pain models, suggesting their potential utility in treating neuropathic pain conditions .
  • Multitarget Drug Design :
    • The ability of these compounds to interact with multiple biological targets is a key aspect of their pharmacological profile. This multitargeting capability may enhance their efficacy and reduce side effects compared to traditional single-target drugs .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of 4-{5-[2-(2,5-Dioxopyrrolidin-1-yl)ethoxy]pyridin-2-yl}benzonitrile. Key modifications to the molecular structure can influence its biological activity:

Modification Effect on Activity
Substitution on the pyridine ringAlters binding affinity to receptors
Variation in the dioxopyrrolidine moietyImpacts anticonvulsant and analgesic potency
Changes in ethoxy chain lengthAffects solubility and bioavailability

Case Studies

Several case studies have highlighted the therapeutic potential of compounds related to this compound:

  • Study on Anticonvulsant Efficacy :
    • A focused set of pyrrolidine derivatives was evaluated for anticonvulsant activity using various seizure models. The study identified several lead compounds with superior efficacy compared to established antiepileptic drugs like phenytoin and valproic acid .
  • Analgesic Properties Assessment :
    • In another investigation, selected derivatives were tested for their analgesic properties using formalin-induced pain models. The results indicated that certain compounds not only provided pain relief but also exhibited a favorable safety profile .

Mechanism of Action

The mechanism of action of 4-{5-[2-(2,5-Dioxopyrrolidin-1-yl)ethoxy]pyridin-2-yl}benzonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 4-{5-[2-(2,5-Dioxopyrrolidin-1-yl)ethoxy]pyridin-2-yl}benzonitrile, we compare it with structurally analogous compounds based on core scaffolds , substituent groups , and reported functionalities .

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Functional Properties References
This compound Pyridine-benzonitrile 2,5-Dioxopyrrolidin-1-yl ethoxy Polar solubility, hydrogen-bonding capacity
Ethyl 6-[5-({2-[5-(bis{2-[2-(2-methoxyethoxy)ethoxy]ethyl}sulfamoyl)pyridin-2-yl]-1-methyl-1H-benzimidazol-5-yl}methyl)-1-methyl-1H-benzimidazol-2-yl]-4-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}pyridine-2-carboxylate (15) Pyridine-benzimidazole Polyether sulfonamide chains Enhanced hydrophilicity, self-assembly in aqueous media
6-[5-({2-[5-(bis{2-[2-(2-methoxyethoxy)ethoxy]ethyl}sulfamoyl)pyridin-2-yl]-1-methyl-1H-benzimidazol-5-yl}methyl)-1-methyl-1H-benzimidazol-2-yl]-4-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}pyridine-2-carboxylic acid (HL5) Pyridine-benzimidazole-carboxylic acid Polyether sulfonamide and carboxylic acid pH-dependent solubility, coordination chemistry potential

Key Observations:

Structural Complexity : The target compound is less structurally elaborate than the benzimidazole-polyether derivatives described in , which feature extended sulfonamide and polyether chains for solubility modulation .

Functional Groups: Unlike the polyether-sulfonamide analogs, the target compound lacks ionizable groups (e.g., sulfonamide or carboxylic acid), limiting its pH-responsive behavior but enhancing stability in non-aqueous environments.

Applications: While the benzimidazole-polyether derivatives are designed for self-assembly or coordination (e.g., metal-organic frameworks), the target compound’s nitrile and pyrrolidinone groups suggest utility in covalent bonding (e.g., click chemistry) or enzyme inhibition.

Research Findings and Limitations

  • Synthesis : The target compound’s synthesis is less labor-intensive than the multi-step protocols required for polyether-sulfonamide analogs, which involve sequential nucleophilic substitutions and chromatographic purifications .
  • In contrast, analogs like HL5 and 15 were validated via $ ^1H $/$ ^{13}C $ NMR and elemental analysis .
  • Biological Activity: No direct studies on the target compound’s bioactivity are available. However, benzimidazole derivatives (e.g., HL5) are often explored as protease inhibitors or antimicrobial agents due to their hydrogen-bonding and hydrophobic interactions.

Gaps and Recommendations for Further Study

Physicochemical Profiling : Experimental determination of solubility, logP, and pKa values for the target compound is critical to compare it with analogs.

Crystallographic Studies : Tools like PHENIX or CCP4 could elucidate its solid-state structure and intermolecular interactions.

Functional Assays : Screening for enzyme inhibition or self-assembly behavior would clarify its practical relevance.

Biological Activity

The compound 4-{5-[2-(2,5-Dioxopyrrolidin-1-yl)ethoxy]pyridin-2-yl}benzonitrile is a hybrid molecule that incorporates a pyridine ring and a dioxopyrrolidine moiety. This unique structure has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C17H18N2O3\text{C}_{17}\text{H}_{18}\text{N}_{2}\text{O}_{3}

This structure includes a benzonitrile group, which is known for various biological activities, and the 2,5-dioxopyrrolidine moiety that enhances its pharmacological properties.

Anticonvulsant Activity

Research has indicated that derivatives of 2,5-dioxopyrrolidin-1-yl compounds exhibit significant anticonvulsant properties. In a study involving hybrid compounds derived from this moiety, it was found that they displayed broad-spectrum protective activity in mouse models during the maximal electroshock (MES) test, suggesting their potential use in treating epilepsy .

Antitumor Activity

The compound has also been investigated for its antitumor activity. A series of studies focused on the synthesis and evaluation of similar compounds have shown promising results against various cancer cell lines. The mechanism of action is believed to involve the inhibition of specific kinases that are crucial for tumor growth and survival .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of such compounds. The presence of the dioxopyrrolidine ring appears to enhance the lipophilicity and bioavailability of the molecule, which are essential factors in drug design. Research indicates that modifications to the pyridine and benzonitrile components can lead to variations in potency and selectivity against target enzymes or receptors .

Data Table: Summary of Biological Activities

Activity Model/Method Findings
Anticonvulsant Maximal Electroshock TestBroad-spectrum protective effects in mouse models
Antitumor Various Cancer Cell LinesSignificant inhibition observed; potential kinase inhibitors
SAR Studies In vitro assaysModifications enhance potency and selectivity

Case Study 1: Anticonvulsant Efficacy

In a focused study on hybrid pyrrolidine derivatives, researchers synthesized several analogs and evaluated their anticonvulsant efficacy using animal models. The results indicated that certain modifications led to enhanced activity compared to standard treatments, suggesting a new avenue for epilepsy management.

Case Study 2: Antitumor Potential

A collaborative research effort explored the effects of this compound on various cancer types. The findings revealed that specific derivatives exhibited potent cytotoxicity against breast and lung cancer cell lines, leading to further investigations into their mechanisms of action.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.